molecular formula C15H10Cl2N2OS B2944732 4-(2,5-Dichlorophenoxy)-2-(methylsulfanyl)quinazoline CAS No. 477845-81-1

4-(2,5-Dichlorophenoxy)-2-(methylsulfanyl)quinazoline

Cat. No.: B2944732
CAS No.: 477845-81-1
M. Wt: 337.22
InChI Key: WVBSNKIJNLGFIW-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenoxy)-2-(methylsulfanyl)quinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinazoline core substituted with a dichlorophenoxy group and a methylsulfanyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorophenoxy)-2-(methylsulfanyl)quinazoline typically involves the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Dichlorophenoxy Group: This step involves the nucleophilic substitution reaction where the quinazoline core reacts with 2,5-dichlorophenol under basic conditions.

    Addition of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenoxy)-2-(methylsulfanyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazolines.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May exhibit biological activity such as enzyme inhibition or receptor modulation.

    Medicine: Potential for development as a therapeutic agent due to its structural similarity to known drugs.

    Industry: Could be used in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenoxy)-2-(methylsulfanyl)quinazoline would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The dichlorophenoxy and methylsulfanyl groups may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dichlorophenoxy)-2-(methylthio)quinazoline: Similar structure but with a different sulfur-containing group.

    4-(2,5-Dichlorophenoxy)-2-(methylsulfonyl)quinazoline: Contains a sulfonyl group instead of a methylsulfanyl group.

    4-(2,5-Dichlorophenoxy)-2-(ethylsulfanyl)quinazoline: Features an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

4-(2,5-Dichlorophenoxy)-2-(methylsulfanyl)quinazoline is unique due to the specific combination of substituents on the quinazoline core, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(2,5-dichlorophenoxy)-2-methylsulfanylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c1-21-15-18-12-5-3-2-4-10(12)14(19-15)20-13-8-9(16)6-7-11(13)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBSNKIJNLGFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)OC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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